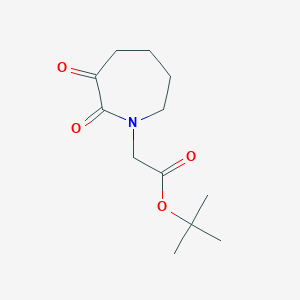
2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a biochemical compound with the molecular formula C7H5N3O3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the oxidation of spiro[indole-3,4’-pyridine]-2’-thiolates with DMSO-HCl system produced diastereomeric 6’-amino-5’-cyano-5-methyl-2-oxo-2’-thioxo-1,2,2’,3’-tetrahydro-1’H-spiro-[indole-3,4’-pyridine]- 3’-carboxamides .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES notation: C1=C(C(=O)NC(=C1C(=O)O)N)C#N . This compound has a molecular weight of 179.13 g/mol .
Chemical Reactions Analysis
The structure-activity relationship analysis of related compounds revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency, and the XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .
Physical And Chemical Properties Analysis
The compound “this compound” has several computed properties. It has a molecular weight of 179.13 g/mol, a XLogP3-AA of -0.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 179.03309103 g/mol . The topological polar surface area is 116 Ų .
Aplicaciones Científicas De Investigación
Overview
The search for scientific research applications of 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid did not yield direct results specifically addressing this compound. However, the research landscape around amino acids, peptides, and related heterocyclic compounds is rich with studies focusing on their synthesis, applications in biochemistry, pharmacology, and material science. The insights from these studies can provide a broader understanding of the potential avenues for research and application of such compounds, including the one .
Synthetic Methods and Structural Studies
The synthesis and functional analysis of amino acid derivatives, especially those incorporating heterocyclic rings like pyridines and dihydropyridines, have been a significant area of research. These compounds have been explored for their physicochemical, spectroscopic, and conformational aspects, particularly in peptide synthesis and the study of peptide secondary structures (Schreier et al., 2012). Such studies often employ techniques like EPR spectroscopy, X-ray crystallography, and NMR to investigate the interaction of peptides with membranes, proteins, and nucleic acids, offering insights into the structural and functional roles of heterocyclic amino acid derivatives.
Biocatalysis and Chemical Synthesis
Research on carboxylic acids, including their extraction and purification from aqueous streams through techniques like liquid-liquid extraction, highlights the importance of these compounds in producing bio-based plastics and other value-added chemicals (Sprakel & Schuur, 2019). The focus on solvent developments and regeneration strategies in the extraction processes can be relevant to the synthesis and application of specific carboxylic acid derivatives like this compound.
Antimicrobial and Antioxidant Applications
The exploration of cyanobacterial compounds for their antimicrobial properties against multidrug-resistant pathogens and their role in synthesizing biologically active compounds is another area of relevance (Swain et al., 2017). These studies provide a framework for investigating similar heterocyclic amino acids and their derivatives for potential antimicrobial and antioxidant applications.
Mecanismo De Acción
While the specific mechanism of action for “2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is not mentioned in the retrieved sources, related compounds have been studied. For example, it was found that the position and size of substituted groups played a key role in the binding of the compound with Epac2 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-2-3-1-4(7(12)13)5(9)10-6(3)11/h1H,(H,12,13)(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSUAZKRKXPQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2603346.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)

![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2603356.png)


![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)
